molecular formula C10H9N3O3S B2666799 Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1351398-98-5

Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2666799
CAS RN: 1351398-98-5
M. Wt: 251.26
InChI Key: DZZZAVUOZUOKPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the interaction of a methyl ester with a reagent such as Lawesson’s reagent to produce a 4-thioxo derivative . Alkylation with methyl bromoacetate and interaction with N-nucleophiles, amines, and hydrazines have also been studied . Another approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones, demonstrating broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Additionally, certain derivatives exhibited potent anticonvulsant activity, highlighting the compound's versatility in drug development for treating infections and seizures Rajasekaran, V. Rajamanickam, & S. Darlinquine, 2013.

Structural Analysis and Synthesis

A study by Rudenko et al. (2012) focused on the synthesis and structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into the structural characteristics essential for the compound's biological activities Rudenko et al., 2012.

Antiviral Activity

Kovalenko et al. (2020) investigated the antiviral potential of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives. Their study revealed these compounds as potent inhibitors of Hepatitis B Virus (HBV) replication, marking an important step towards developing new antiviral drugs Kovalenko et al., 2020.

Anticancer Activity

Gaber et al. (2021) synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid to assess their anticancer effects against the breast cancer MCF-7 cell line. Their findings indicate that certain compounds exhibit significant anticancer activity, suggesting potential therapeutic applications in breast cancer treatment Gaber et al., 2021.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities of similar compounds, “Methyl 3-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” could be a promising candidate for further study in various fields of research .

properties

IUPAC Name

methyl 3-amino-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-9(15)5-2-3-6-7(4-5)12-10(17)13(11)8(6)14/h2-4H,11H2,1H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZZAVUOZUOKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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